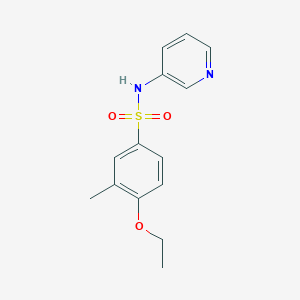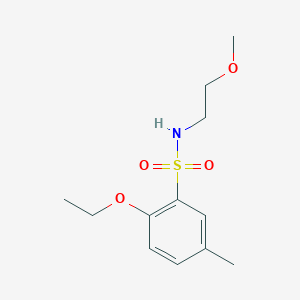
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide, also known as EPM, is a chemical compound used in scientific research for its potential therapeutic benefits. It belongs to the class of sulfonamides and is structurally similar to other compounds used in medicine.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer and inflammation. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of tumors, and also to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including anti-tumor and anti-inflammatory activity, as well as effects on the immune system and oxidative stress. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and also to modulate the immune system by regulating the production of cytokines.
Advantages and Limitations for Lab Experiments
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, its limited availability and high cost can be a limitation for some studies.
Future Directions
There are several potential future directions for research on 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide, including its use in combination with other drugs for cancer therapy, its potential use as an anti-inflammatory agent in autoimmune diseases, and its potential use in neurodegenerative disorders. Further studies are needed to fully understand the mechanism of action of 4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide and its potential therapeutic benefits.
Synthesis Methods
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-aminobenzenesulfonamide and ethyl 2-bromoacetate, followed by the addition of 3-methylpyridine and subsequent reactions to form the final product.
Scientific Research Applications
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor activity in vitro and in vivo, and also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C14H16N2O3S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-3-19-14-7-6-13(9-11(14)2)20(17,18)16-12-5-4-8-15-10-12/h4-10,16H,3H2,1-2H3 |
InChI Key |
XMKVWHCUUSNJAT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-([1,1'-Biphenyl]-4-yloxy)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2-propanol](/img/structure/B245520.png)
![Ethyl 1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245526.png)



![1,4-Bis[(5-ethyl-2-methoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245546.png)
![1,4-Bis[(4-ethoxy-3-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B245547.png)
![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B245563.png)


![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B245573.png)
